molecular formula C17H14F6N2O3 B2507900 N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide CAS No. 2034238-74-7

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide

Cat. No.: B2507900
CAS No.: 2034238-74-7
M. Wt: 408.3
InChI Key: MWIPYEADJNILRN-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with a carboxamide group and a 3,5-bis(trifluoromethyl)phenyl group, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Carboxamide Group: This step involves the reaction of the pyridine derivative with an appropriate amine under controlled conditions.

    Attachment of the 3,5-bis(trifluoromethyl)phenyl Group: This is usually done through a substitution reaction using a trifluoromethylated phenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups present in the molecule.

    Substitution: The trifluoromethyl groups and the methoxyethoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6N2O3/c1-27-4-5-28-14-6-10(2-3-24-14)15(26)25-13-8-11(16(18,19)20)7-12(9-13)17(21,22)23/h2-3,6-9H,4-5H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIPYEADJNILRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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